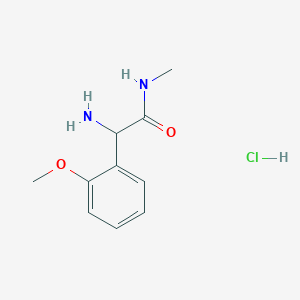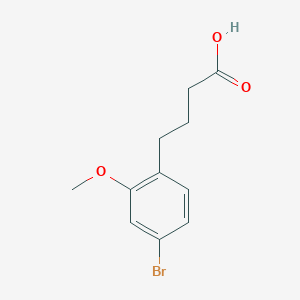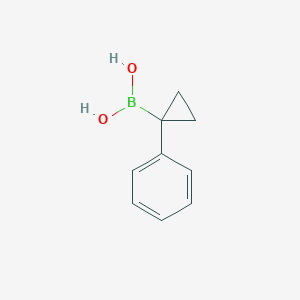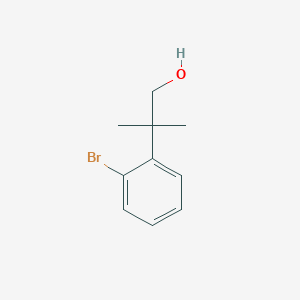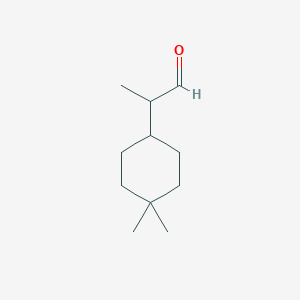
2-(4,4-Dimethylcyclohexyl)propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4-Dimethylcyclohexyl)propanal is an organic compound with the molecular formula C11H20O. It is a colorless liquid that is used in various chemical applications due to its unique structure and reactivity. The compound is characterized by a cyclohexane ring with two methyl groups at the 4-position and a propanal group attached to the 2-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)propanal typically involves the alkylation of cyclohexanone followed by a series of reduction and oxidation steps. One common method includes:
Alkylation: Cyclohexanone is alkylated with isobutylene in the presence of a strong acid catalyst to form 4,4-dimethylcyclohexanone.
Reduction: The 4,4-dimethylcyclohexanone is then reduced using a reducing agent such as sodium borohydride to form 4,4-dimethylcyclohexanol.
Oxidation: Finally, the 4,4-dimethylcyclohexanol is oxidized using an oxidizing agent like PCC (Pyridinium chlorochromate) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial to achieve efficient production.
化学反应分析
Types of Reactions
2-(4,4-Dimethylcyclohexyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4,4-Dimethylcyclohexyl)propanoic acid.
Reduction: 2-(4,4-Dimethylcyclohexyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4,4-Dimethylcyclohexyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents.
作用机制
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)propanal involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Cyclohexanone: A precursor in the synthesis of 2-(4,4-Dimethylcyclohexyl)propanal.
4,4-Dimethylcyclohexanone: An intermediate in the synthesis process.
2-(4,4-Dimethylcyclohexyl)propanol: A reduced form of the compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the cyclohexane ring with two methyl groups and an aldehyde group makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H20O |
|---|---|
分子量 |
168.28 g/mol |
IUPAC 名称 |
2-(4,4-dimethylcyclohexyl)propanal |
InChI |
InChI=1S/C11H20O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h8-10H,4-7H2,1-3H3 |
InChI 键 |
BJUHJBZTZQFXJE-UHFFFAOYSA-N |
规范 SMILES |
CC(C=O)C1CCC(CC1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




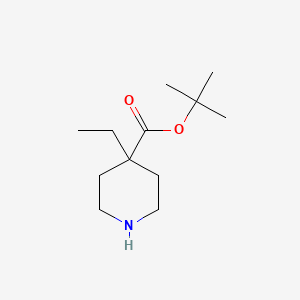
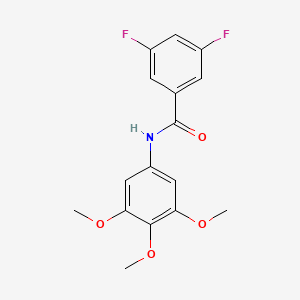
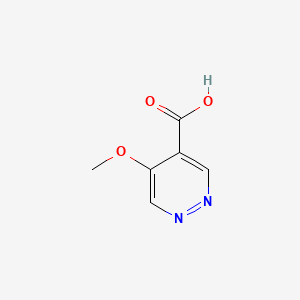
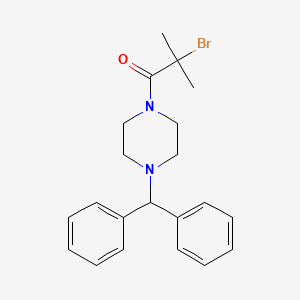
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
amine hydrochloride](/img/structure/B15318857.png)

